REACTION_CXSMILES
|
Br[C:2]1[C:10]2[C:5](=[CH:6][N:7]=[C:8]([CH3:11])[CH:9]=2)[NH:4][N:3]=1.C([Sn](CCCC)(CCCC)[C:17]([O:19]CC)=[CH2:18])CCC>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:11][C:8]1[CH:9]=[C:10]2[C:2]([C:17](=[O:19])[CH3:18])=[N:3][NH:4][C:5]2=[CH:6][N:7]=1 |^1:37,56|
|
Name
|
|
Quantity
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2.13 g
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Type
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reactant
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Smiles
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BrC1=NNC2=CN=C(C=C21)C
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Name
|
|
Quantity
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6.78 mL
|
Type
|
reactant
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Smiles
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C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
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Name
|
|
Quantity
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12.6 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0.705 mg
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Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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Then concentrated under reduced pressure
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Type
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ADDITION
|
Details
|
diluted with EtOAc
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Type
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ADDITION
|
Details
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HCl (2N) was added
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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ADDITION
|
Details
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the aqueous layer was basified by addition of NaHCO3 (1N in water)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The yellow oil thus obtained
|
Type
|
CUSTOM
|
Details
|
was used without further purification in the next step
|
Name
|
|
Type
|
|
Smiles
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CC=1C=C2C(=CN1)NN=C2C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |